molecular formula C12H11NO3 B3074068 5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester CAS No. 1018680-78-8

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester

Cat. No. B3074068
CAS RN: 1018680-78-8
M. Wt: 217.22 g/mol
InChI Key: LTLTWPKMZBCLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester is a chemical compound with the empirical formula C5H5NO3 . It is a heterocyclic compound that is commonly used as a building block in organic synthesis . It is also known by other synonyms such as 3-Carboxy-5-methylisoxazole and 5-Methyl-3-isoxazolecarboxylic acid .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the cyclization of intermediate compounds with the help of NH2OH·HCl in refluxing methanolic conditions . Another method involves the reaction of isoxazole with hydrazine hydrate in refluxing methanolic conditions .


Molecular Structure Analysis

The molecular weight of this compound is 127.10 . The InChI key for this compound is BNMPIJWVMVNSRD-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 106-110 °C (lit.) . The SMILES string for this compound is Cc1cc(no1)C(O)=O .

Mechanism of Action

Mode of Action

Isoxazole esters are hypothesized to be prodrugs with pyrazinamide-like action Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug

Biochemical Pathways

Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available, making it a convenient reagent for use in a range of experiments. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using this compound in lab experiments. It is a relatively weak inhibitor of acetylcholinesterase, and so is not suitable for use in experiments requiring strong inhibition of the enzyme. In addition, it is not water-soluble and so is not suitable for use in experiments requiring aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester in scientific research. One potential direction is to investigate its potential as an anti-cancer drug, as it has been found to be active against a range of cancer cell lines. In addition, its anti-inflammatory and anti-oxidant properties could be investigated further, as these properties could potentially be used to treat a range of diseases. Another potential direction is to investigate its potential as a drug for the treatment of Alzheimer's disease, as it is a weak inhibitor of acetylcholinesterase. Finally, its potential as a drug for the treatment of cardiovascular disease could also be investigated, as it has been found to reduce the levels of cholesterol and triglycerides in the blood.

Scientific Research Applications

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 2-methyl-4-chloro-5-methyl-1H-imidazole-3-carboxylic acid methyl ester. It is also used as a reactant in the synthesis of various pharmaceuticals, such as the anti-cancer drug etoposide. In addition, this compound is used as a reagent in the synthesis of β-lactam antibiotics.

properties

IUPAC Name

methyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-4-3-5-9(6-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLTWPKMZBCLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester
Reactant of Route 4
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.